6-Amino-4-hydroxyquinoline-2-carboxylic acid

Overview

Description

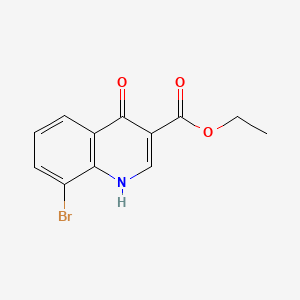

“6-Amino-4-hydroxyquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used as an intermediate in synthetic chemistry . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been reported in the literature . The synthesis often involves reactions with anilines possessing electron-withdrawing groups . For example, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as single-crystal and powder X-ray diffraction, thermal and spectroscopic methods . The compound displays a zwitterionic form and two different enol-keto tautomers are observed depending on the crystallization solvent used .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps . For instance, the Doebner reaction, which involves aniline, benzaldehyde, and pyruvic acid, can be used to synthesize electron-deficient quinolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. For instance, its molecular weight is 218.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Synthesis of Enantiopure Compounds

6-Amino-4-hydroxyquinoline-2-carboxylic acid has been used in the synthesis of enantiopure compounds, such as 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is significant in creating modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

2. Development of Photolabile Protecting Groups

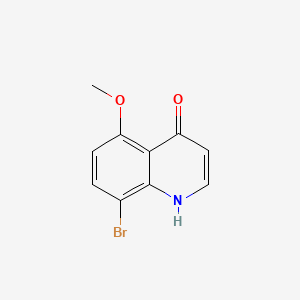

It has been utilized in the development of photolabile protecting groups for carboxylic acids. For instance, brominated hydroxyquinoline, a derivative, shows great potential due to its higher single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, making it suitable for in vivo applications (Fedoryak & Dore, 2002).

3. Natural Product Isolation

Quinoline-2-carboxylic acid derivatives, such as 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated from natural sources like Ephedra species, highlighting its presence and potential applications in natural product chemistry (Starratt & Caveney, 1996).

4. Investigation of Bacterial Metabolism

This compound has been studied in the context of bacterial metabolism, where its derivatives serve as intermediates or end products in bacterial oxidation processes. For example, 5-hydroxyquinoline-2-carboxylic acid is a metabolite from bacterial oxidation of certain organic compounds (Nörtemann et al., 1993).

5. Application in Antibacterial Agents

This compound and its analogs have been explored for their potential as antibacterial agents. This is evident in the synthesis of compounds containing this structure that have shown effectiveness against various bacterial strains (Corelli et al., 1983).

6. Colorimetric Applications

Derivatives like 5-hydroxyquinoline-8-carboxylic acid have been used as colorimetric reagents for detecting certain metals, exemplifying its utility in analytical chemistry (Breckenridge & Singer, 1947).

Mechanism of Action

Target of Action

The primary target of 6-Amino-4-hydroxyquinoline-2-carboxylic acid is the excitatory amino acid receptors . It acts as an antiexcitotoxic and anticonvulsant . This compound is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .

Mode of Action

The compound interacts with its targets by acting as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . This interaction results in the inhibition of excessive neuronal excitation, thereby preventing excitotoxicity .

Biochemical Pathways

Quinoline derivatives have been reported to inhibit dna replication through inhibition of dna gyrase and topoisomerase iv activities . They also have effects on protein synthesis and the synthesis of DNA and RNA .

Pharmacokinetics

It is known to be soluble in hot ethanol and water, but insoluble in ether . This suggests that the compound may have good bioavailability when administered orally or intravenously.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of excessive neuronal excitation, which can prevent excitotoxicity and convulsions . In addition, it may inhibit the replication of certain pathogens by interfering with their DNA replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is incompatible with oxidizing agents . Furthermore, the compound’s synthesis and side effects on the environment have been studied, leading to the development of green reaction protocols .

Biochemical Analysis

Cellular Effects

Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFSCNILAKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.